Tert-butyl 3-((3-iodopyridin-2-yloxy)methyl)-pyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 3-((3-iodopyridin-2-yloxy)methyl)-pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a tert-butyl ester group and a 3-iodopyridin-2-yloxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-((3-iodopyridin-2-yloxy)methyl)-pyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable precursor such as a 1,4-diamine.
Introduction of the Tert-butyl Ester Group: The tert-butyl ester group is introduced through esterification, often using tert-butyl chloroformate in the presence of a base like triethylamine.
Attachment of the 3-iodopyridin-2-yloxy Methyl Group: This step involves the nucleophilic substitution of a suitable leaving group on the pyrrolidine ring with 3-iodopyridin-2-yloxy methyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, reaction efficiency, and purification processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the iodine atom, converting it to a hydrogen or other substituents.
Substitution: The iodine atom on the pyridine ring is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Deiodinated derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl 3-((3-iodopyridin-2-yloxy)methyl)-pyrrolidine-1-carboxylate serves as a building block for the synthesis of more complex molecules. Its reactivity, particularly the iodine substituent, allows for further functionalization.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the chemical industry, this compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which tert-butyl 3-((3-iodopyridin-2-yloxy)methyl)-pyrrolidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the iodine atom and the pyrrolidine ring can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-((3-bromopyridin-2-yloxy)methyl)-pyrrolidine-1-carboxylate: Similar structure but with a bromine atom instead of iodine.
Tert-butyl 3-((3-chloropyridin-2-yloxy)methyl)-pyrrolidine-1-carboxylate: Similar structure but with a chlorine atom instead of iodine.
Tert-butyl 3-((3-fluoropyridin-2-yloxy)methyl)-pyrrolidine-1-carboxylate: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The iodine atom in tert-butyl 3-((3-iodopyridin-2-yloxy)methyl)-pyrrolidine-1-carboxylate makes it particularly reactive in substitution reactions, providing a unique handle for further functionalization. This reactivity can be advantageous in the synthesis of complex molecules and in medicinal chemistry for the development of new drugs.
Properties
IUPAC Name |
tert-butyl 3-[(3-iodopyridin-2-yl)oxymethyl]pyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21IN2O3/c1-15(2,3)21-14(19)18-8-6-11(9-18)10-20-13-12(16)5-4-7-17-13/h4-5,7,11H,6,8-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPJZODPZSNYBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)COC2=C(C=CC=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21IN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401137383 | |
Record name | 1,1-Dimethylethyl 3-[[(3-iodo-2-pyridinyl)oxy]methyl]-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401137383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186310-99-5 | |
Record name | 1,1-Dimethylethyl 3-[[(3-iodo-2-pyridinyl)oxy]methyl]-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1186310-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 3-[[(3-iodo-2-pyridinyl)oxy]methyl]-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401137383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.